molecular formula C8H10ClNO2 B1432001 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride CAS No. 1609395-40-5

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

Cat. No. B1432001
CAS RN: 1609395-40-5
M. Wt: 187.62 g/mol
InChI Key: CHEZRSIIOIWQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a chemical compound that has generated significant interest in scientific research due to its potential applications in various fields. It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is C8H10ClNO2. The InChI code is 1S/C8H9NO2.ClH/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is a solid at room temperature . Its molecular weight is 187.62 g/mol.

Scientific Research Applications

Pharmacology

In pharmacological research, this compound has been utilized as a building block for the synthesis of various drug candidates. Its pyridine moiety is a common structure found in molecules with diverse pharmacological activities. For instance, derivatives of this compound have been studied for their potential anti-fibrotic activities . The ability to modulate fibrosis makes it a valuable entity in the development of treatments for conditions like liver cirrhosis or pulmonary fibrosis.

Material Science

Within material science, 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride serves as a precursor in the synthesis of complex organic compounds. Its role in forming polymers or co-polymers can be pivotal for creating new materials with desired thermal and mechanical properties .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including esterification and amidation, which are crucial steps in the synthesis of a wide range of organic molecules. These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and dyes .

Analytical Chemistry

In analytical chemistry, 2-(4-Methylpyridin-2-yl)acetic acid hydrochloride is used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development in the quantification of complex mixtures .

Life Science Research

In life sciences, this compound is employed in biochemical assays and molecular biology experiments. It can act as a ligand for certain receptors or enzymes, helping to elucidate biological pathways and mechanisms. Its role in research extends to the study of cell signaling, gene expression, and metabolic processes .

Chromatography

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride: is used in chromatography as a component of mobile phases or as a derivatization agent to enhance the detection of analytes. Its chemical properties can improve the resolution and separation of substances in liquid chromatography and gas chromatography .

properties

IUPAC Name

2-(4-methylpyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZRSIIOIWQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpyridin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.